molecular formula C20H19N5O2S B2649270 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 781620-34-6

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2649270
CAS No.: 781620-34-6
M. Wt: 393.47
InChI Key: KKUFFBSWPQQCHY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol derivative family, characterized by a triazole core substituted at the 4-position with a 4-ethoxyphenyl group and at the 5-position with a 1H-indol-3-yl moiety. The ethoxy and indole substituents likely enhance lipophilicity and π-π stacking interactions, influencing bioavailability and target binding.

Properties

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-2-27-14-9-7-13(8-10-14)25-19(23-24-20(25)28-12-18(21)26)16-11-22-17-6-4-3-5-15(16)17/h3-11,22H,2,12H2,1H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUFFBSWPQQCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable alkyne under catalytic conditions.

    Introduction of the indole group: This step involves the coupling of the triazole intermediate with an indole derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.

    Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction where the ethoxyphenyl group is introduced to the triazole-indole intermediate.

    Formation of the thioacetamide linkage: The final step involves the reaction of the intermediate with a thioacetamide derivative under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Coupling reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Overview

The compound 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a derivative of triazole and indole, which are significant in medicinal chemistry due to their diverse biological activities. This compound has garnered attention for its potential applications in various fields, particularly in pharmacology and materials science.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and indole moieties exhibit notable antimicrobial properties. For instance, a study demonstrated the synthesis of several thiosemicarbazides and their derivatives, which showed significant antibacterial activity against various strains of bacteria. The incorporation of the triazole ring enhances the interaction with bacterial enzymes, making these compounds promising candidates for developing new antibacterial agents .

Antitumor Properties

The indole structure is well-known for its anticancer properties. Research has indicated that derivatives of indole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion may also exhibit similar properties, as indicated by preliminary screenings that suggest potential antitumor activity .

Enzyme Inhibition

The compound's structure suggests it could act as an inhibitor for specific enzymes involved in disease pathways. For example, compounds with triazole groups have been studied for their ability to inhibit enzymes such as thymidylate synthase and topoisomerases, which are crucial in cancer therapy . The potential for this compound to serve as an enzyme inhibitor warrants further investigation.

Antiviral Activity

Emerging research points towards the antiviral potential of similar triazole derivatives against viruses such as influenza and HIV. The mechanism often involves interference with viral replication processes or enhancement of host immune responses . The specific compound may contribute to this field, especially given its complex structure that allows for multiple interaction sites.

Case Study 1: Antibacterial Activity

In a study evaluating various thiosemicarbazides, including those derived from triazoles, researchers found that certain derivatives exhibited effective antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This highlights the potential of the compound as a lead structure for developing new antibacterial agents.

Case Study 2: Antitumor Screening

A screening of indole derivatives revealed that several compounds significantly inhibited the growth of cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . This suggests that the compound may similarly affect tumor cells and warrants further exploration in preclinical models.

Mechanism of Action

The mechanism of action of 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituents : The 4-ethoxyphenyl group in the target compound may confer greater metabolic stability compared to 4-chlorophenyl (7h) or 4-ethylphenyl (VUAA1) due to reduced electron-withdrawing effects .
  • Heterocyclic Moieties : The indole ring (target compound) vs. pyridinyl (VUAA1, OLC15) may enhance interactions with aromatic residues in biological targets (e.g., kinase ATP-binding sites or GPCRs) .
  • Thioether Linkers : Acetamide-terminated thioethers (target compound, VUAA1) vs. nitrile (5o) or hydrazone (7a) derivatives influence solubility and hydrogen-bonding capacity.

Pharmacological and Physicochemical Comparisons

Cytotoxicity and Selectivity

Triazole-thioacetamides with hydrazone moieties (e.g., N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) exhibit potent cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines, with IC₅₀ values <10 μM .

Receptor Modulation

VUAA1 and OLC15 demonstrate that minor substituent changes (e.g., ethyl → butyl, pyridin-3-yl → pyridin-2-yl) drastically alter activity (agonist → antagonist) at insect Orco receptors . The target compound’s indole substituent may redirect activity toward mammalian targets (e.g., serotonin receptors) due to structural mimicry of tryptophan-derived ligands.

Biological Activity

The compound 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for This compound is C24H25N5O2SC_{24}H_{25}N_{5}O_{2}S, with a molecular weight of 447.56 g/mol. The compound features a triazole ring, an indole moiety, and a thiol group, which are key components contributing to its biological activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and apoptosis. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes or receptors that are crucial for tumor growth. Studies have shown that similar triazole compounds can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been well-documented. The compound has shown efficacy against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.046 - 3.11 μM
Escherichia coliVaries based on substitution
Candida albicansComparable to standard antifungal agents

Studies suggest that the presence of the ethoxyphenyl group enhances the antimicrobial activity by facilitating better binding to bacterial enzymes .

Anti-inflammatory Effects

Triazole compounds are also being explored for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, thereby reducing inflammation in various models of disease .

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent study demonstrated that derivatives similar to this compound showed significant cytotoxic effects on human cancer cell lines, with IC50 values indicating strong potential for further development as anticancer agents .
  • Antimicrobial Efficacy : In vitro studies revealed that the compound exhibited higher potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like vancomycin .
  • Mechanistic Insights : The interaction of the compound with cellular targets was elucidated through docking studies, which highlighted its ability to bind effectively to key enzymes involved in cancer metabolism and microbial resistance mechanisms .

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